2-(N-Ethoxypropanimidoyl)-2-ethyl-1H-indene-1,3(2H)-dione
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Overview
Description
2-(N-Ethoxypropanimidoyl)-2-ethyl-1H-indene-1,3(2H)-dione is a synthetic organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-Ethoxypropanimidoyl)-2-ethyl-1H-indene-1,3(2H)-dione typically involves a multi-step process. The starting materials and reagents used in the synthesis include ethyl indene-1,3-dione, ethoxyamine, and suitable solvents. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger quantities of reagents, and employing industrial-grade equipment to ensure consistent quality and efficiency. The industrial production process may also involve purification steps such as recrystallization or chromatography to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
2-(N-Ethoxypropanimidoyl)-2-ethyl-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the compound. Substitution reactions result in the formation of new compounds with different functional groups.
Scientific Research Applications
2-(N-Ethoxypropanimidoyl)-2-ethyl-1H-indene-1,3(2H)-dione has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the development of new chemical entities.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and formulation.
Industry: The compound is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(N-Ethoxypropanimidoyl)-2-ethyl-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Tralkoxydim: A similar compound with herbicidal properties, known for its use in agriculture.
Butroxydim: Another related compound with similar chemical structure and applications.
Uniqueness
2-(N-Ethoxypropanimidoyl)-2-ethyl-1H-indene-1,3(2H)-dione is unique due to its specific chemical structure, which imparts distinct properties and potential applications. Its versatility in undergoing various chemical reactions and its potential biological activities make it a valuable compound for scientific research and industrial applications.
Properties
CAS No. |
63458-54-8 |
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Molecular Formula |
C16H19NO3 |
Molecular Weight |
273.33 g/mol |
IUPAC Name |
2-(N-ethoxy-C-ethylcarbonimidoyl)-2-ethylindene-1,3-dione |
InChI |
InChI=1S/C16H19NO3/c1-4-13(17-20-6-3)16(5-2)14(18)11-9-7-8-10-12(11)15(16)19/h7-10H,4-6H2,1-3H3 |
InChI Key |
CXPKVMINRCPFKC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=NOCC)C1(C(=O)C2=CC=CC=C2C1=O)CC |
Origin of Product |
United States |
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